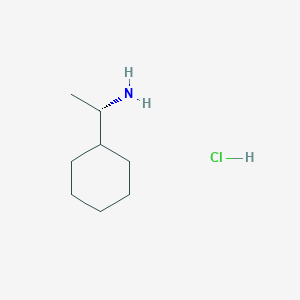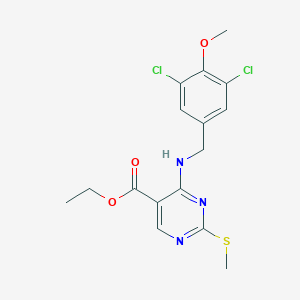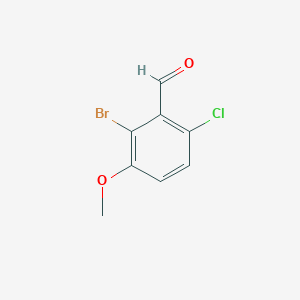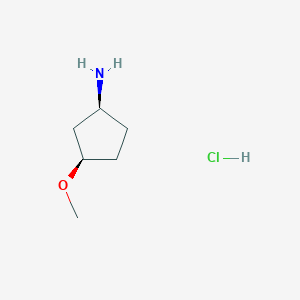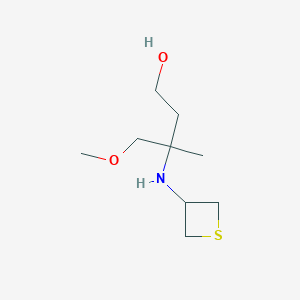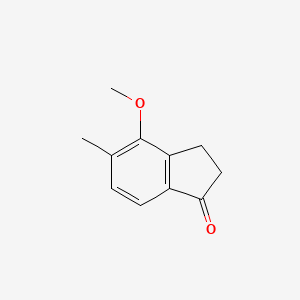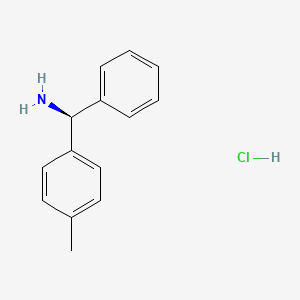![molecular formula C10H10O3 B8218665 6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol](/img/structure/B8218665.png)
6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol
Vue d'ensemble
Description
6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Catalysis
- Synthesis of Dihydro-5H-Indeno[1,2-b]quinolines : A study by Shirini et al. (2013) describes the one-pot synthesis of dihydro-5H-indeno[1,2-b]quinolines, which act as new pH indicators due to their stabilized zwitterionic resonance structures. These compounds are sensitive in the pH range of 9.2 to 12 and exhibit a large wavelength shift of 100 nm (Shirini, Beigbaghlou, Atghia, & Mousazadeh, 2013).
Chemical Synthesis and Characterization
- Synthesis of Indeno[1,2-c]isoquinolines : Jagtap et al. (2005) discussed the synthesis of indeno[1,2-c]isoquinolin-5-ones, showcasing the potential for varied chemical synthesis and applications of indeno compounds (Jagtap et al., 2005).
Investigation of Neo-Lignan Compounds
- Study of Neo-Lignan Isomers : Harrowven et al. (1998) investigated the neo-lignan compound 7-(3,4-Dimethoxyphenyl)-6-methylindeno[5,6-d][1,3]dioxol-5-one, exploring its physical and spectroscopic properties. This study contributes to the understanding of lignan-like structures in scientific research (Harrowven, Newman, & Knight, 1998).
Pharmaceutical and Antimicrobial Research
- Application in Pharmaceuticals and Antimicrobials : Chun (2007) highlighted the use of 6,7-Dihydro-5H-cyclopenta[b] pyridine, a related compound, in pharmaceuticals, bactericide, and antimicrobial research. It's also noted for its role in the synthesis of plant protection agents and as a side-chain in the production of Cefpirome (Fu Chun, 2007).
Polymer Science
- Development of Polymerizable Molecules : Watanabe et al. (2010) described the synthesis of polymerizable molecules with a 6,7-dihydro-5H-cyclopenta[c]pyridine core structure, demonstrating the compound's utility in creating diverse monomers for polymer science (Watanabe et al., 2010).
Catalytic Synthesis
- Catalytic Synthesis of Indeno[2,1-c]quinolines : Yang et al. (2014) utilized FeCl3- and FeBr3-mediated reactions for the synthesis of indeno[2,1-c]quinolines, showcasing a method for creating complex molecular structures through catalytic processes (Yang, Xu, & Yu, 2014).
Cancer Research
- Cytotoxic Activity in Cancer Research : Alipour et al. (2016) developed benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g] chromen-8-one derivatives and evaluated their cytotoxic activities against breast cancer cell lines, indicating potential applications in cancer research (Alipour, Mousavi, Shojaie, & Ardestani, 2016).
Heterocyclic Compound Synthesis
- Synthesis of Pyrido[2,3-d]pyrimidines : Mamaghani et al. (2016) demonstrated the synthesis of indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidin-4,6-(5H,11H)dione derivatives, a process valuable for creating heterocyclic compounds in chemical research (Mamaghani, Shirini, Bassereh, & Nia, 2016).
Propriétés
IUPAC Name |
6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-8-2-1-6-3-9-10(4-7(6)8)13-5-12-9/h3-4,8,11H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHNJQLMUXYRAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1O)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


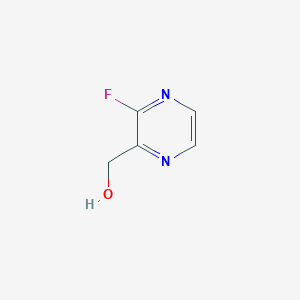
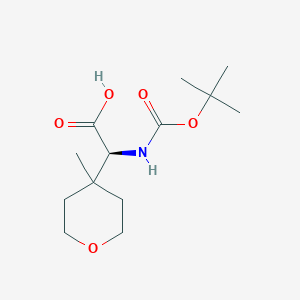
![6,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8218592.png)
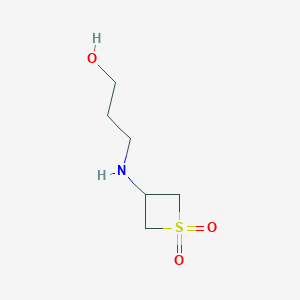
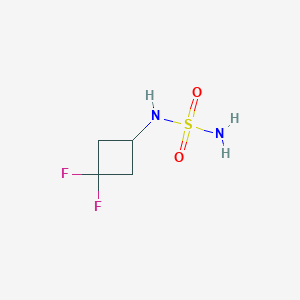
![6-Bromo-2,8-dimethylimidazo[1,2-A]pyrazine](/img/structure/B8218630.png)
